Methyl 2-iodothiazole-5-carboxylate
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Overview
Description
Methyl 2-iodothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H4INO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the iodination of thiazole derivatives. For instance, starting with 2-aminothiazole, the compound can be iodinated using iodine and potassium iodide in an acidic medium. The resulting 2-iodothiazole is then esterified with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino derivatives, while coupling reactions can produce biaryl or alkyne-linked thiazole derivatives .
Scientific Research Applications
Methyl 2-iodothiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-iodothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The thiazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiazole-5-carboxylate
- Methyl 2-chlorothiazole-5-carboxylate
- Methyl 2-fluorothiazole-5-carboxylate
Uniqueness
Methyl 2-iodothiazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C5H4INO2S |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
methyl 2-iodo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4INO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 |
InChI Key |
QNCZTTYEKMZBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)I |
Origin of Product |
United States |
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